N-(6-Aminohexanoyl)-S-nonyl-L-cysteine
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Overview
Description
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine: is a synthetic compound that combines the structural features of amino acids and fatty acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and fatty acid moieties in its structure allows it to interact with a wide range of biological molecules and systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine typically involves the following steps:
Protection of Functional Groups: The amino and thiol groups of L-cysteine are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Acylation: The protected L-cysteine is then acylated with 6-aminohexanoic acid to form N-(6-aminohexanoyl)-L-cysteine.
Deprotection: The protecting groups are removed to yield N-(6-aminohexanoyl)-L-cysteine.
Alkylation: The thiol group of N-(6-aminohexanoyl)-L-cysteine is alkylated with nonyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Acylation: Formation of amides.
Scientific Research Applications
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving protein modification and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine involves its interaction with biological molecules through its amino and thiol groups. These functional groups can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The compound can also interact with cell membranes due to its nonyl group, affecting membrane fluidity and function.
Comparison with Similar Compounds
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can be compared with other similar compounds, such as:
N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound lacks the nonyl group, making it less hydrophobic and less likely to interact with cell membranes.
N-(6-Aminohexanoyl)-S-methyl-L-cysteine: This compound has a shorter alkyl chain, which may affect its interaction with biological molecules and membranes.
N-(6-Aminohexanoyl)-S-ethyl-L-cysteine: Similar to the nonyl derivative but with a shorter alkyl chain, affecting its hydrophobicity and biological activity.
The uniqueness of this compound lies in its combination of amino, thiol, and long alkyl chain moieties, which allows it to interact with a wide range of biological targets and systems.
Properties
CAS No. |
189070-79-9 |
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Molecular Formula |
C18H36N2O3S |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(2R)-2-(6-aminohexanoylamino)-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H36N2O3S/c1-2-3-4-5-6-7-11-14-24-15-16(18(22)23)20-17(21)12-9-8-10-13-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
ANCFDEAJOFEREV-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCSC[C@@H](C(=O)O)NC(=O)CCCCCN |
Canonical SMILES |
CCCCCCCCCSCC(C(=O)O)NC(=O)CCCCCN |
Origin of Product |
United States |
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